Sulfobetaine
Sulfobetaine
Sulfobetaine, auch Sultaine genannt, sind grenzflächenaktive Stoffe und zählen zu den Ampholyten. Diese Zwitterionen-Verbindungen ähneln strukturell den Betainen, enthalten statt der Carboxylatgruppe (–COO−) jedoch einen, meist als Sulfopropylgruppe vorliegenden, SO3−-Rest.
Brand Name:
Vulcanchem
CAS No.:
4727-41-7
VCID:
VC0010348
InChI:
InChI=1S/C4H8O2S/c1-7(2)3-4(5)6/h3H2,1-2H3
SMILES:
C[S+](C)CC(=O)[O-]
Molecular Formula:
C4H8O2S
Molecular Weight:
120.17 g/mol
Sulfobetaine
CAS No.: 4727-41-7
Main Products
VCID: VC0010348
Molecular Formula: C4H8O2S
Molecular Weight: 120.17 g/mol
CAS No. | 4727-41-7 |
---|---|
Product Name | Sulfobetaine |
Molecular Formula | C4H8O2S |
Molecular Weight | 120.17 g/mol |
IUPAC Name | 2-dimethylsulfonioacetate |
Standard InChI | InChI=1S/C4H8O2S/c1-7(2)3-4(5)6/h3H2,1-2H3 |
Standard InChIKey | PSBDWGZCVUAZQS-UHFFFAOYSA-N |
SMILES | C[S+](C)CC(=O)[O-] |
Canonical SMILES | C[S+](C)CC(=O)[O-] |
Description | Sulfobetaine, auch Sultaine genannt, sind grenzflächenaktive Stoffe und zählen zu den Ampholyten. Diese Zwitterionen-Verbindungen ähneln strukturell den Betainen, enthalten statt der Carboxylatgruppe (–COO−) jedoch einen, meist als Sulfopropylgruppe vorliegenden, SO3−-Rest. |
Synonyms | dimethylsulfonioacetate;SULPHOBETAINE;SULFOBETAINE;2-dimethylsulfonioethanoate;Sulfonium, (carboxymethyl)dimethyl-, inner salt |
Reference | 1: Heath DE, Cooper SL. Design and characterization of sulfobetaine-containing terpolymer biomaterials. Acta Biomater. 2012 Aug;8(8):2899-910. doi: 10.1016/j.actbio.2012.03.052. Epub 2012 Apr 11. PubMed PMID: 22503950. 2: Liu P, Song J. Sulfobetaine as a zwitterionic mediator for 3D hydroxyapatite mineralization. Biomaterials. 2013 Mar;34(10):2442-54. doi: 10.1016/j.biomaterials.2012.12.029. Epub 2013 Jan 16. PubMed PMID: 23332320; PubMed Central PMCID: PMC3557615. 3: Ye SH, Hong Y, Sakaguchi H, Shankarraman V, Luketich SK, D/'Amore A, Wagner WR. Nonthrombogenic, biodegradable elastomeric polyurethanes with variable sulfobetaine content. ACS Appl Mater Interfaces. 2014 Dec 24;6(24):22796-806. doi: 10.1021/am506998s. Epub 2014 Dec 4. PubMed PMID: 25415875. 4: Khandwekar AP, Patil DP, Shouche YS, Doble M. The biocompatibility of sulfobetaine engineered polymethylmethacrylate by surface entrapment technique. J Mater Sci Mater Med. 2010 Feb;21(2):635-46. doi: 10.1007/s10856-009-3886-y. Epub 2009 Oct 11. PubMed PMID: 19821070. 5: Horiguchi Y, Nakayama N, Kanayama N, Nagasaki Y. Sulfobetaine-terminated PEG improves the qualities of an immunosensing surface. Biomater Sci. 2014 May 7;2(6):819-26. doi: 10.1039/c3bm60212e. PubMed PMID: 26827755. 6: Cao J, Yang M, Lu A, Zhai S, Chen Y, Luo X. Polyurethanes containing zwitterionic sulfobetaines and their molecular chain rearrangement in water. J Biomed Mater Res A. 2013 Mar;101(3):909-18. doi: 10.1002/jbm.a.34384. Epub 2012 Dec 18. PubMed PMID: 23255492. |
PubChem Compound | 160765 |
Last Modified | Nov 11 2021 |
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